Cas no 888431-43-4 (3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)

3-Ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a structurally complex heterocyclic compound featuring a pyrimidoindole core functionalized with an ethyl group at the 3-position and a 2-fluorobenzylthio moiety at the 2-position. This scaffold is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting specific biological pathways. The presence of the fluorine atom enhances metabolic stability and binding affinity, while the thioether linkage offers synthetic versatility for further derivatization. Its rigid polycyclic framework may contribute to selective interactions with enzymatic or receptor targets, making it a valuable intermediate for drug discovery and biochemical research. The compound's properties warrant investigation in the development of novel therapeutic agents.
3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one structure
888431-43-4 structure
Product name:3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one
CAS No:888431-43-4
MF:C19H16FN3OS
Molecular Weight:353.413246154785
CID:6369953
PubChem ID:7501535

3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one 化学的及び物理的性質

名前と識別子

    • 3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one
    • 3-ethyl-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
    • 888431-43-4
    • F1882-1318
    • 3-ethyl-2-[(2-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
    • AKOS001581900
    • 3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • インチ: 1S/C19H16FN3OS/c1-2-23-18(24)17-16(13-8-4-6-10-15(13)21-17)22-19(23)25-11-12-7-3-5-9-14(12)20/h3-10,21H,2,11H2,1H3
    • InChIKey: OKMBOBIIISWKEU-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1F)C1=NC2C3C=CC=CC=3NC=2C(N1CC)=O

計算された属性

  • 精确分子量: 353.09981148g/mol
  • 同位素质量: 353.09981148g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 543
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 73.8Ų

3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1882-1318-5μmol
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1882-1318-1mg
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1882-1318-5mg
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1882-1318-75mg
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1882-1318-50mg
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1882-1318-30mg
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1882-1318-10μmol
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1882-1318-4mg
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1882-1318-15mg
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1882-1318-100mg
3-ethyl-2-{[(2-fluorophenyl)methyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
888431-43-4 90%+
100mg
$248.0 2023-05-17

3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one 関連文献

3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-oneに関する追加情報

Introduction to 3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS No. 888431-43-4)

The compound 3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one, identified by its CAS number 888431-43-4, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic molecule, featuring a fused pyrimido[5,4-b]indole core, has garnered attention due to its unique structural and pharmacological properties. The presence of a 2-fluorophenylmethylsulfanyl substituent and an ethyl group at specific positions contributes to its distinct chemical behavior and potential biological activity.

Recent studies have highlighted the importance of pyrimido[5,4-b]indole scaffolds in medicinal chemistry. These structures exhibit a high degree of structural flexibility and can interact with various biological targets, making them valuable candidates for drug discovery. The fluorine atom in the 2-fluorophenylmethylsulfanyl group is particularly noteworthy, as fluorine substitution often enhances metabolic stability and binding affinity in drug molecules. This feature has been extensively studied in the development of kinase inhibitors and other therapeutic agents.

The synthesis of 3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves a multi-step process that requires precise control over reaction conditions. The formation of the pyrimido[5,4-b]indole ring system is a critical step, often achieved through cyclization reactions that involve the condensation of appropriate precursors. The introduction of the ethyl and 2-fluorophenylmethylsulfanyl groups necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve efficiency.

In terms of pharmacological activity, preliminary investigations suggest that this compound exhibits promising properties as an inhibitor of certain enzymes involved in cancer progression. The fluorophenylmethylsulfanyl moiety is particularly interesting, as it has been shown to modulate enzyme activity by affecting binding kinetics. Additionally, the pyrimido[5,4-b]indole core is known to interact with DNA and RNA structures, which could be exploited for applications in antiviral or anticancer therapies. Further research is ongoing to elucidate the exact mechanisms of action and to explore potential therapeutic applications.

The chemical stability of 3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one under various conditions has also been a focus of study. Factors such as pH, temperature, and light exposure can influence the compound's integrity. Studies have demonstrated that under controlled storage conditions, the compound remains stable for extended periods, making it suitable for further downstream applications. However, exposure to extreme conditions may lead to degradation pathways that need to be carefully monitored.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of this compound with biological targets. These studies utilize advanced software tools to predict how the molecule might fit into enzyme active sites or receptor binding pockets. The results provide valuable insights into optimizing the structure for improved efficacy and reduced side effects. Additionally, virtual screening techniques have been employed to identify potential analogs with enhanced properties.

The role of fluorine-containing compounds in modern drug development cannot be overstated. The ability of fluorine to influence metabolic pathways and binding affinity has led to numerous successful drugs on the market. In the case of 3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one, the strategic placement of the fluorine atom is expected to contribute significantly to its pharmacological profile. Ongoing research aims to fully characterize this compound's interactions with biological systems and to explore its potential as a lead molecule for new therapeutic agents.

In conclusion,3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS No. 888431-43-4) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activity. The combination of synthetic challenges and pharmacological opportunities makes this compound an exciting area for further investigation. As research progresses,it is anticipated that additional insights into its mechanisms of action will emerge,leading to novel therapeutic applications.

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